An In-depth Technical Guide on 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and Its Derivatives
An In-depth Technical Guide on 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of significant interest in medicinal chemistry. While a specific CAS number for this carboxylic acid has not been identified in publicly available databases, this document furnishes detailed information on its closely related ethyl ester, "Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate" (CAS: 1823331-46-9), and the parent heterocycle, "7-Bromo-5-chloro-1-benzofuran" (CAS: 286836-07-5)[1][2]. This guide will cover synthetic methodologies, physicochemical properties, and the known biological activities of structurally similar compounds, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is amenable to various chemical modifications, leading to a broad spectrum of biological effects. Halogenated benzofurans, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the 7-bromo-5-chloro substituted benzofuran-2-carboxylic acid core, a structure poised for further investigation in drug discovery programs.
Physicochemical Properties and Characterization
Table 1: Physicochemical Data of 7-Bromo-5-chloro-1-benzofuran and its Ethyl Ester Derivative
| Property | 7-Bromo-5-chloro-1-benzofuran | Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate |
| CAS Number | 286836-07-5[1] | 1823331-46-9[2] |
| Molecular Formula | C₈H₄BrClO | C₁₁H₈BrClO₃ |
| Molecular Weight | 231.48 g/mol | 303.54 g/mol |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Synthesis and Experimental Protocols
The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can be inferred from general synthetic routes established for related benzofuran-2-carboxylic acids. A common and effective method involves the synthesis of the corresponding ethyl ester followed by hydrolysis.
Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate
A prevalent method for synthesizing substituted benzofuran-2-carboxylates is the reaction of a substituted salicylaldehyde with a dialkyl bromomalonate.
Experimental Protocol (General Procedure):
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Reaction Setup: To a solution of 3-bromo-5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).
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Addition of Reagent: Add diethyl bromomalonate (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
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Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.
Hydrolysis to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.
Experimental Protocol (General Procedure):
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Reaction Setup: Dissolve Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-5 equivalents).
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Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
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Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
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Acidification: Acidify the aqueous layer with a concentrated acid, such as hydrochloric acid, until a precipitate is formed.
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Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Biological Activity and Potential Applications
While specific biological data for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is not documented, the broader class of substituted benzofuran-2-carboxylic acids has been extensively studied and shown to possess a range of biological activities.
Table 2: Reported Biological Activities of Substituted Benzofuran-2-carboxylic Acid Derivatives
| Biological Activity | Description | Reference |
| Anticancer | Certain halogenated benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. The position and nature of the halogen substituents can significantly influence the potency. | [3] |
| Antimicrobial | Various substituted benzofuran-2-carboxylic acids and their esters have shown activity against a range of bacteria and fungi. | [4] |
| Anti-inflammatory | Some benzofuran derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | |
| Enzyme Inhibition | Substituted benzofurans have been investigated as inhibitors of various enzymes, including kinases and proteases, which are key targets in several diseases. |
The presence of both bromo and chloro substituents on the benzofuran ring of the title compound suggests that it could be a promising candidate for screening in these therapeutic areas. The carboxylic acid moiety provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the preparation of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.
Caption: General Synthetic Pathway.
Structure-Activity Relationship Concept
This diagram illustrates the conceptual relationship between the core benzofuran scaffold, its substitutions, and the resulting biological activities, based on findings for related compounds.
Caption: Structure-Activity Relationship.
Conclusion
7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid represents a molecule of high interest for medicinal chemistry and drug development. While direct experimental data and a registered CAS number are currently elusive, this guide provides a solid foundation based on the synthesis and properties of closely related analogues. The synthetic routes are well-established, and the known biological activities of similar compounds strongly suggest that this molecule and its derivatives are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this promising compound.
References
- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | 1823331-46-9 [chemicalbook.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
